N-phenethyl-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
N-Phenethyl-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a thiophen-2-yl group and at position 3 with a thioacetamide side chain bearing a phenethyl moiety. This structure combines pharmacologically relevant motifs, including the triazolopyridazine scaffold (known for kinase inhibition ), a sulfur-containing thiophene ring (implicated in enhanced bioavailability ), and an N-phenethyl group that may influence lipophilicity and target binding.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS2/c25-18(20-11-10-14-5-2-1-3-6-14)13-27-19-22-21-17-9-8-15(23-24(17)19)16-7-4-12-26-16/h1-9,12H,10-11,13H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMXDABWFXMNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenethyl-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1 ... - MDPI
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions have been explored to enhance efficiency and reduce environmental impact[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1 ... - MDPI.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-phenethyl-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide may be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms.
Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.
Mechanism of Action
The mechanism by which N-phenethyl-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituents on the triazolopyridazine core significantly alter molecular weight and steric bulk. For example, the naphthalen-1-yl group in increases molecular weight to 461.5 g/mol, enhancing hydrophobicity.
- The phenethyl group in the target compound may confer intermediate lipophilicity compared to bulkier aryl groups (e.g., naphthalen-1-yl) or polar substituents (e.g., pyridin-3-yl in ).
Comparison :
Key Insights :
- Chlorination (e.g., dichloro substitution in ) enhances CDK5/p25 inhibition, reducing IC₅₀ from 42 nM to 30 nM.
- The target compound’s thiophen-2-yl and phenethyl groups may similarly modulate kinase affinity, though experimental validation is required.
Physicochemical Properties and Characterization
Data from structurally related compounds highlight trends in solubility and stability:
Table 4: Physicochemical Properties of Analogous Compounds
Observations :
- High melting points (e.g., 315.5°C in ) correlate with rigid aromatic systems and strong intermolecular interactions.
- The target compound’s phenethyl group may lower melting point compared to naphthalen-1-yl derivatives due to reduced planarity.
Discussion on Structure-Activity Relationships (SAR)
- Thiophene vs. Pyridine : Thiophen-2-yl (as in the target) may improve membrane permeability over pyridin-3-yl due to sulfur’s lipophilic character.
- Phenethyl Substitution : The N-phenethyl group could enhance binding to hydrophobic kinase pockets, similar to dichloro analogs in .
- Triazolopyridazine Core : This scaffold’s planar structure facilitates π-π stacking with kinase ATP-binding sites, a feature shared with active CDK5 inhibitors .
Biological Activity
N-phenethyl-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Phenethyl group : Enhances lipophilicity and potential receptor interactions.
- Thiazole and triazole moieties : Contribute to biological activity through interactions with various biological targets.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing signaling pathways critical for cell survival and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown that derivatives of triazole compounds often display significant antitumor properties. For instance:
- In vitro studies : N-phenethyl derivatives demonstrated cytotoxic effects against various cancer cell lines.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Mechanism : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenethyl and thiophenyl groups significantly influence the biological activity:
- Substituent Variations : Different substituents on the thiophenyl ring alter potency and selectivity.
- Linker Length : The length of the linker between the phenethyl group and the triazole moiety impacts binding affinity.
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis of Triazole Derivatives : A series of triazole derivatives were synthesized to evaluate their antitumor activity, revealing that modifications in the thiophene ring enhanced potency against specific cancer types .
- In Vivo Studies : Animal models showed promising results for anti-inflammatory effects when administered with N-phenethyl derivatives, indicating potential therapeutic applications in chronic inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing N-phenethyl-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Substitution reactions : Alkaline conditions for nucleophilic displacement (e.g., thiophen-2-yl group introduction) .
- Reduction steps : Use of iron powder under acidic conditions to reduce nitro intermediates to aniline derivatives .
- Condensation reactions : Employing condensing agents (e.g., DCC or EDCl) to couple intermediates like aniline derivatives with thioacetamide precursors .
- Key Data : Yields for analogous compounds range from 45–58%, with purity confirmed via melting points and spectroscopy .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodology :
- NMR spectroscopy : H and C NMR to confirm substituent positions and connectivity (e.g., thiophene protons at δ 6.8–7.5 ppm) .
- IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm, S-H stretch at ~2550 cm) .
- X-ray crystallography : Resolves bond lengths and angles, particularly for triazole and pyridazine rings .
Q. What physicochemical properties are essential for characterizing this compound?
- Methodology :
- LogP and solubility : Determined via HPLC or shake-flask methods; values similar to triazolo-pyridazine derivatives (LogP ~2.5–3.5) .
- pKa : Calculated using computational tools (e.g., ACD/Labs) or potentiometric titration; acidic protons from thioacetamide likely near pKa 8–10 .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction design of this compound?
- Methodology :
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
- Condition screening : Machine learning models analyze solvent/catalyst effects on yield, leveraging databases like PubChem for analogous reactions .
- Case Study : ICReDD’s feedback loop integrates experimental data with computational predictions to narrow optimal conditions (e.g., solvent: DMF, catalyst: CuI) .
Q. How can researchers resolve contradictions in reported reaction yields for triazolo-pyridazine derivatives?
- Methodology :
- Reproducibility checks : Standardize reaction parameters (e.g., temperature, purity of starting materials) .
- Side-product analysis : LC-MS or H NMR to identify byproducts (e.g., oxidative dimerization of thiophene) .
- Computational validation : Compare energy profiles of proposed pathways to explain yield variations .
Q. What strategies enhance the metabolic stability of thioacetamide derivatives in drug development?
- Methodology :
- Structural modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
- Prodrug design : Mask thioacetamide with enzymatically cleavable groups (e.g., ester prodrugs) .
- Data : X-ray analysis of analogous compounds shows stabilized conformations resistant to cytochrome P450 oxidation .
Q. How do researchers address low yields in condensation steps during synthesis?
- Methodology :
- Catalyst optimization : Screen alternatives like HOBt/DMAP to improve coupling efficiency .
- Solvent effects : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates .
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., from 45% to 60% in similar triazole syntheses) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
